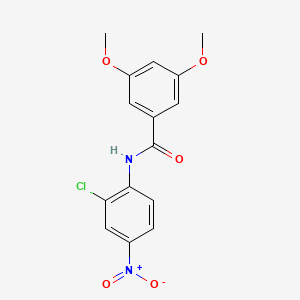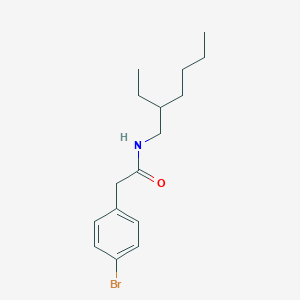
2-(4-bromophenyl)-N-(2-ethylhexyl)acetamide
Descripción general
Descripción
2-(4-bromophenyl)-N-(2-ethylhexyl)acetamide, also known as BPEA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. This compound belongs to the family of amides and has a molecular formula of C16H26BrNO.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-N-(2-ethylhexyl)acetamide is not fully understood, but it is believed to act through the modulation of ion channels and receptors in the nervous system. This compound has been shown to interact with the GABAA receptor and the transient receptor potential (TRP) channels. It is believed that the interaction with these receptors and channels leads to the observed pharmacological effects of this compound.
Biochemical and physiological effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to have anticonvulsant activity and to protect against neuronal damage in animal models of epilepsy. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromophenyl)-N-(2-ethylhexyl)acetamide in lab experiments is its high yield and purity when synthesized using the method described above. Additionally, this compound has been shown to exhibit a range of pharmacological effects, making it a versatile compound for use in various research areas. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential use as a drug candidate.
Direcciones Futuras
There are several future directions for research on 2-(4-bromophenyl)-N-(2-ethylhexyl)acetamide. One area of interest is its potential as a treatment for neurological disorders, particularly epilepsy and Parkinson's disease. Additionally, further research is needed to fully elucidate the mechanism of action of this compound. Finally, this compound's potential as a drug candidate for the treatment of cancer warrants further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. It can be synthesized using a simple method and has been shown to exhibit a range of pharmacological effects. Further research is needed to fully understand its mechanism of action and to explore its potential as a treatment for various diseases.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-N-(2-ethylhexyl)acetamide has been studied extensively for its potential pharmaceutical applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been shown to have potential as a treatment for neurological disorders such as epilepsy and Parkinson's disease. Additionally, it has been studied for its potential as a drug candidate for the treatment of cancer.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-(2-ethylhexyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO/c1-3-5-6-13(4-2)12-18-16(19)11-14-7-9-15(17)10-8-14/h7-10,13H,3-6,11-12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHLGJLDEASSBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3980813.png)
![2-[2-(phenylsulfonyl)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B3980814.png)
![3-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B3980817.png)
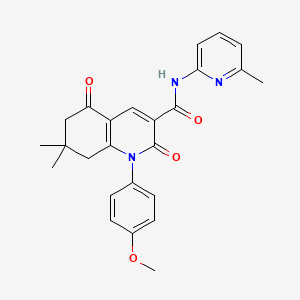
![2-{1-[1-(2,3-dihydro-1H-inden-2-ylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B3980837.png)
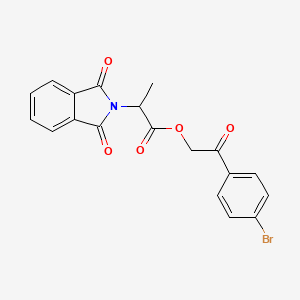
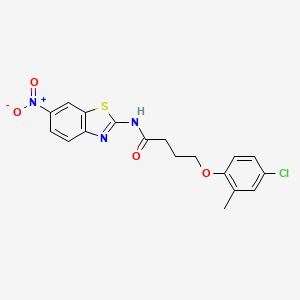
![2,6-di-tert-butyl-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B3980873.png)
![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3980875.png)
![N-{[(1-phenylpropyl)amino]carbonothioyl}nicotinamide](/img/structure/B3980877.png)
![N-(4-ethoxyphenyl)-N'-[4-(3-piperidinyl)butyl]ethanediamide](/img/structure/B3980881.png)
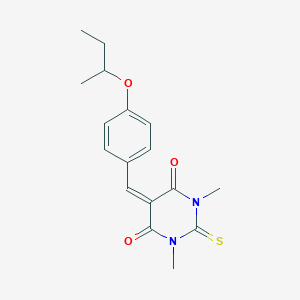
![4-(4-chlorophenyl)-8-(4-morpholinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3980900.png)
